molecular formula C21H22N4O4 B613491 Nalpha-Fmoc-Nepsilon-Azido-D-Lysine CAS No. 1198791-53-5

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine

Cat. No. B613491
M. Wt: 394,42 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is a modified amino acid that has gained significant attention in recent years due to its unique properties. It is a derivative of lysine, an essential amino acid that is required for protein synthesis. The modification of lysine with an azide group has allowed for its use in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Peptide Modification

Nα-Fmoc-Nε-Azido-D-Lysine is utilized in the synthesis of peptides through solid-phase peptide synthesis techniques. This derivative allows for the introduction of azide functionality into peptides, which can be further modified or used in click chemistry reactions for the synthesis of complex peptide constructs. For instance, the azido group can be reduced to an amino group after peptide condensation without significant side reactions, demonstrating its utility in peptide synthesis and modification (Katayama et al., 2008).

Bioconjugation and Drug Development

In drug development, Nα-Fmoc-Nε-Azido-D-Lysine is used for bioconjugation purposes, where the azide functionality serves as a reactive site for attaching various biomolecules or drug molecules to peptides. This is particularly useful in the development of peptide-based therapeutics, where the bioconjugation can enhance the drug's stability, bioavailability, or targeting capabilities. An example includes the synthesis of GLP-1(7-36) amide analogs containing a Nε-(2-[2-[2-(3-maleimidopropylamido)ethoxy]ethoxy]acetyl)lysine for bioconjugation to human serum albumin, enhancing the stability and bioactivity of the GLP-1 analog (Léger et al., 2004).

Post-Translational Modification Mimetics

Researchers use Nα-Fmoc-Nε-Azido-D-Lysine to mimic post-translational modifications in peptides and proteins. The azido group can be transformed into various functionalities that resemble natural post-translational modifications, aiding in the study of protein function and protein-protein interactions in a controlled manner.

Material Science and Nanotechnology

In material science, the azide functionality of Nα-Fmoc-Nε-Azido-D-Lysine enables its use in the synthesis of peptide-based materials with novel properties. The azide group can participate in click chemistry reactions to form stable covalent bonds, which are useful in creating peptide-based hydrogels, nanofibers, and other biomaterials with potential applications in tissue engineering and drug delivery systems.

Protease Inhibitors

Nα-Fmoc-Nε-Azido-D-Lysine derivatives have been explored for their potential as protease inhibitors, particularly in the context of HIV protease. The optimization of the spacer and functional groups attached to the lysine residues has led to compounds with significant inhibitory activity against HIV protease, highlighting the potential of such derivatives in therapeutic applications (Stranix et al., 2003; Stranix et al., 2004).

properties

IUPAC Name

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFTUILPGJJIO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine

CAS RN

1198791-53-5
Record name N-alpha-Fmoc-epsilon-azido-D-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.